6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a 3-chlorophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidine derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitumor agent.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets within cells. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition can lead to the accumulation of specific proteins that induce apoptosis in cancer cells . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine: This compound has a similar structure but differs in the position of the chlorine atom on the pyrimidine ring.
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine: This derivative has a methylthio group instead of a methyl group, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNRJIWMNBDPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186954 | |
Record name | Pyrimidine, 4-(3-chlorophenyl)-2-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820647-40-2 | |
Record name | Pyrimidine, 4-(3-chlorophenyl)-2-methyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820647-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-(3-chlorophenyl)-2-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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